molecular formula C10H13ClN2O B11721435 3-Chloro-5-(piperidin-4-yloxy)pyridine

3-Chloro-5-(piperidin-4-yloxy)pyridine

Cat. No.: B11721435
M. Wt: 212.67 g/mol
InChI Key: BYNPKCMXCGXKNM-UHFFFAOYSA-N
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Description

3-Chloro-5-(piperidin-4-yloxy)pyridine is a chemical compound with the molecular formula C10H13ClN2O. It is a crystalline solid that is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(piperidin-4-yloxy)pyridine can be achieved through various methods. One common approach involves the reaction of 3-chloropyridine with piperidine in the presence of a base, such as potassium carbonate, in an aprotic solvent like acetonitrile. The reaction typically occurs at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(piperidin-4-yloxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyridine derivatives, while oxidation reactions can produce N-oxides .

Mechanism of Action

The mechanism of action of 3-Chloro-5-(piperidin-4-yloxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter receptors and ion channels, influencing neuronal signaling and synaptic transmission. Its effects on these molecular targets contribute to its potential therapeutic applications in neurological disorders.

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

3-chloro-5-piperidin-4-yloxypyridine

InChI

InChI=1S/C10H13ClN2O/c11-8-5-10(7-13-6-8)14-9-1-3-12-4-2-9/h5-7,9,12H,1-4H2

InChI Key

BYNPKCMXCGXKNM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CC(=CN=C2)Cl

Origin of Product

United States

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